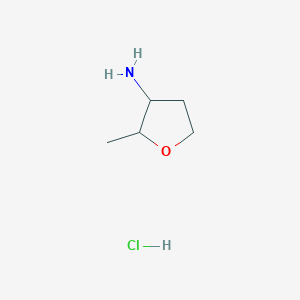

2-Methyloxolan-3-amine hydrochloride

Description

Significance of Oxolane-Based Amine Hydrochlorides as Key Structural Motifs in Organic Chemistry

Oxolane, also known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether that serves as a fundamental building block in a vast array of organic molecules. nih.gov The incorporation of an amine group and its subsequent conversion to a hydrochloride salt introduces both basic and hydrophilic characteristics to the otherwise relatively nonpolar oxolane ring. This duality of properties makes oxolane-based amine hydrochlorides valuable structural motifs in organic chemistry, particularly in the realm of drug discovery and materials science.

The tetrahydrofuran ring is a prevalent feature in numerous natural products and pharmacologically active compounds. wikipedia.org Its presence can influence a molecule's conformational rigidity, metabolic stability, and ability to form hydrogen bonds, all of which are critical factors in determining biological activity. The amine hydrochloride functional group further enhances the molecule's utility by improving its aqueous solubility and bioavailability, crucial attributes for potential pharmaceutical candidates. The controlled placement of substituents, such as the methyl group in 2-Methyloxolan-3-amine (B2991159) hydrochloride, allows for the fine-tuning of these properties, enabling chemists to design molecules with specific therapeutic profiles. For instance, substituted tetrahydrofurans have been investigated as components of HIV protease inhibitors. nih.gov

Historical Trajectories and Evolution of Academic Investigations into Cyclic Ether Amine Scaffolds

The academic investigation of cyclic ethers dates back to the early days of organic chemistry, with tetrahydrofuran itself being a well-established solvent and reagent. The synthesis of substituted cyclic ethers has been a persistent challenge and an area of active research, with numerous methods developed for their stereocontrolled construction. combichemistry.com Early methods often relied on intramolecular cyclization reactions, which have been refined over the years to achieve higher yields and greater stereoselectivity.

The synthesis of amines within these cyclic ether frameworks represents a further evolution of this field. The development of methods to introduce amino groups onto the tetrahydrofuran ring has opened up new avenues for creating diverse molecular architectures. For example, the synthesis of (R)-tetrahydrofuran-3-amine has been achieved through a multi-step process involving amidation and Hofmann degradation of (R)-tetrahydrofuran-3-carboxylic acid. google.com Such synthetic advancements have been pivotal in making these complex scaffolds more accessible for research and development. The conversion of these amines to their hydrochloride salts is a standard practice to improve their stability and handling properties.

Research Landscape and Interdisciplinary Relevance of 2-Methyloxolan-3-amine Hydrochloride

While extensive research focusing solely on 2-Methyloxolan-3-amine hydrochloride is not widely documented, its relevance can be inferred from the broader context of substituted oxolane amines. These compounds are primarily utilized as specialized building blocks in the synthesis of more complex molecules. Their interdisciplinary relevance spans medicinal chemistry, materials science, and chemical biology.

In medicinal chemistry, the 2-methyloxolan-3-amine moiety can be incorporated into larger drug candidates to explore structure-activity relationships. The stereochemistry of the methyl and amine groups on the oxolane ring can significantly impact the molecule's interaction with biological targets. The development of muscarine (B1676868) analogues containing an oxolane ring and ammonium (B1175870) salts highlights the interest in the biological activity of such compounds. nih.gov

In materials science, cyclic ether amine hydrochlorides can serve as monomers or modifying agents in the synthesis of polymers with tailored properties. The presence of both the ether and amine functionalities can influence the polymer's thermal stability, solubility, and coordinating ability.

Overarching Research Questions and Guiding Scholarly Inquiry

The scholarly inquiry into 2-Methyloxolan-3-amine hydrochloride and related compounds is guided by several overarching research questions:

Synthetic Efficiency: How can we develop more efficient and stereoselective synthetic routes to access substituted oxolane amines like 2-Methyloxolan-3-amine hydrochloride? This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce the number of synthetic steps.

Structural and Functional Diversity: How can the oxolane amine scaffold be further elaborated to generate a diverse library of compounds for biological screening? This involves exploring a range of substituents on the oxolane ring and modifications of the amine group.

Structure-Activity Relationship (SAR) Studies: What is the precise influence of the stereochemistry and substitution pattern of the 2-methyloxolan-3-amine moiety on the biological activity of a larger molecule? Understanding these relationships is crucial for rational drug design.

Novel Applications: Beyond their use as synthetic intermediates, what are the potential direct applications of compounds like 2-Methyloxolan-3-amine hydrochloride? This could include investigations into their own intrinsic biological or material properties.

The following data tables provide a summary of the chemical properties of 2-Methyloxolan-3-amine and its isomeric hydrochloride salt, 3-Methyloxolan-3-amine hydrochloride, for comparative purposes.

Table 1: Chemical Properties of 2-Methyloxolan-3-amine

| Property | Value |

|---|---|

| CAS Number | 292054-35-4 |

| IUPAC Name | 2-methyloxolan-3-amine |

| Molecular Formula | C5H11NO |

| InChI Code | 1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3 |

| InChI Key | OBFFLNVYKSXULV-UHFFFAOYSA-N |

| Physical Form | Liquid |

Data sourced from publicly available chemical supplier information.

Table 2: Chemical Properties of 3-Methyloxolan-3-amine hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1423034-45-0 |

| IUPAC Name | 3-methyltetrahydro-3-furanamine hydrochloride |

| Molecular Formula | C5H12ClNO |

| Molecular Weight | 137.61 g/mol |

| InChI Code | 1S/C5H11NO.ClH/c1-5(6)2-3-7-4-5;/h2-4,6H2,1H3;1H |

| InChI Key | ZZYCUYNPWPYUQK-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | ≥95% to 98% |

Data sourced from publicly available chemical supplier information. chemscene.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

2-methyloxolan-3-amine;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H |

InChI Key |

BIDHTLIFGLSEPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyloxolan 3 Amine Hydrochloride and Its Analogs

Elucidation of Diverse Synthetic Routes and Reaction Pathways

The construction of 2-Methyloxolan-3-amine (B2991159) hydrochloride can be approached through various synthetic strategies. These routes primarily differ in the sequence of forming the oxolane ring and introducing the amine functionality at the C-3 position while controlling the stereochemistry at both C-2 and C-3.

Strategies for Selective Carbon-Nitrogen Bond Formation within the Oxolane Framework

A crucial step in the synthesis of 2-Methyloxolan-3-amine hydrochloride is the formation of the carbon-nitrogen bond at the C-3 position of the pre-formed 2-methyloxolane ring. A common precursor for this transformation is 2-methyltetrahydrofuran-3-one (B1294639). The introduction of the amine can be achieved through several methods:

Reductive Amination: This is a direct and widely used method. 2-Methyltetrahydrofuran-3-one can react with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent to form the desired 3-amino product. The choice of reducing agent can influence the diastereoselectivity of the reaction. Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation.

From Hydroxy Precursors: An alternative route involves the conversion of a hydroxyl group at the C-3 position to an amine. The synthesis of stereoisomers of 2-methyl-3-hydroxy-tetrahydrofuran serves as a valuable starting point. nih.gov This alcohol can be converted to a suitable leaving group (e.g., mesylate, tosylate, or halide), which is then displaced by an amine source (e.g., ammonia, azide (B81097) followed by reduction) in an Sₙ2 reaction. This approach allows for inversion of configuration at the C-3 center, providing stereochemical control.

Mitsunobu Reaction: For a direct conversion of the hydroxyl group with retention or inversion of stereochemistry, the Mitsunobu reaction is a powerful tool. Using a nitrogen nucleophile like phthalimide (B116566) or hydrazoic acid, 2-methyl-3-hydroxy-tetrahydrofuran can be converted to the corresponding protected amine or azide, which can then be deprotected or reduced to the primary amine.

Stereoselective Synthesis Approaches for Chiral Forms of 2-Methyloxolan-3-amine Hydrochloride

Achieving the desired stereochemistry at the C-2 and C-3 positions is a primary challenge. This requires the use of stereoselective synthetic methods, which can be categorized into diastereoselective and enantioselective approaches.

The relative stereochemistry between the methyl group at C-2 and the amine group at C-3 can be controlled through various diastereoselective reactions. For instance, the reduction of an oxime derived from 2-methyltetrahydrofuran-3-one can lead to diastereomeric mixtures of the corresponding amine, with the ratio depending on the reducing agent and reaction conditions.

For the synthesis of enantiomerically pure forms, several strategies can be employed:

Asymmetric Synthesis from Chiral Precursors: A common approach is to start from a chiral building block. For example, enantiopure (S)-3-amino tetrahydrofuran (B95107) hydrochloride has been synthesized from naturally occurring L-aspartic acid or L-methionine. google.comresearchgate.net This involves a sequence of reactions including acylation, esterification, reduction to a diol, cyclization to form the tetrahydrofuran ring, and subsequent hydrolysis and salt formation. google.com A similar strategy could be adapted using a chiral precursor that introduces the C-2 methyl group.

Sharpless Asymmetric Dihydroxylation: This method can be used to create the chiral diol precursors for the oxolane ring with high enantioselectivity. For instance, the enantioselective synthesis of the four stereoisomers of 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297) was achieved using Sharpless asymmetric dihydroxylation to obtain the two enantiomers of cis-2-methyl-3-hydroxy-tetrahydrofuran. nih.gov These chiral alcohols are key intermediates for introducing the amine group with defined stereochemistry.

Catalytic Asymmetric Reactions: The development of chiral catalysts allows for the enantioselective construction of substituted tetrahydrofurans. For example, sequential one-pot copper-catalyzed asymmetric Henry reactions and iodocyclization of γ,δ-unsaturated alcohols have been used to access biologically important 2,5-polysubstituted tetrahydrofuran derivatives with high enantioselectivities. chemistryviews.org Such catalytic systems could potentially be adapted for the synthesis of 2,3-disubstituted systems.

Table 1: Comparison of Enantioselective Strategies

| Strategy | Key Transformation | Advantages | Potential Challenges |

|---|---|---|---|

| Chiral Pool Synthesis | Utilization of natural chiral starting materials (e.g., amino acids) | High enantiopurity, well-established procedures. google.comresearchgate.net | Limited availability of starting materials for all target stereoisomers. |

| Sharpless Asymmetric Dihydroxylation | Enantioselective formation of diols from alkenes. | High enantiomeric excess, predictable stereochemical outcome. nih.gov | Requires a suitable alkene precursor. |

| Catalytic Asymmetric Cyclization | Use of chiral catalysts to control ring formation. | High atom economy, potential for novel transformations. chemistryviews.org | Catalyst development and optimization can be complex. |

When a stereoselective synthesis is not feasible or results in a mixture of enantiomers, chiral resolution can be employed to separate the desired enantiomer.

Diastereomeric Salt Formation: This is the most common method for resolving racemic amines. wikipedia.org The racemic 2-Methyloxolan-3-amine is reacted with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic amines. This involves the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Chiral Chromatography: Chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers on an analytical and preparative scale.

Methodologies for Ring Construction and Subsequent Functionalization of the Oxolane System

The construction of the substituted oxolane ring is a fundamental aspect of the synthesis. Several methodologies exist for forming the tetrahydrofuran core, which can then be functionalized.

Cyclization of Diols: The dehydration of 1,4-diols is a classical method for forming tetrahydrofurans. For the target molecule, a suitably substituted pentane-1,4-diol would be required.

Cycloetherification: Intramolecular Williamson ether synthesis, where a halo-alcohol is treated with a base, can form the oxolane ring. The stereochemistry of the starting material will dictate the stereochemistry of the product.

Iodocyclization: The reaction of γ,δ-unsaturated alcohols with iodine can lead to the formation of iodinated tetrahydrofurans. chemistryviews.org This method allows for the introduction of functionality that can be further manipulated. The diastereoselectivity of this process can be influenced by stereoelectronic effects and allylic strain. acs.org

Tandem Reactions: More advanced strategies involve tandem reactions where the ring is formed and functionalized in a single pot. For example, a thermal cascade reaction involving a Cope rearrangement, Boc deprotection, and intramolecular oxy-Michael addition has been reported for the diastereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans. nsf.govnih.gov

Mechanism and Optimization of Hydrochloride Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free amine with hydrochloric acid. youtube.com

Mechanism: The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base and accepts a proton (H⁺) from hydrochloric acid. youtube.com This results in the formation of an ammonium (B1175870) cation and a chloride anion, which associate to form the ionic salt. youtube.com

Optimization: The formation of the hydrochloride salt is often used for purification and to improve the stability and handling of the amine. youtube.com The choice of solvent is crucial for obtaining a crystalline solid. Common solvents for this process include isopropanol, ethanol, diethyl ether, or mixtures thereof. The hydrochloride salt is typically much less soluble in these organic solvents than the free amine, leading to its precipitation. The use of anhydrous HCl (either as a gas or a solution in an organic solvent like dioxane) is often preferred to prevent the introduction of water, which can affect crystallinity and yield. The stoichiometry of the acid addition should be carefully controlled to ensure complete salt formation without the presence of excess acid in the final product.

Table 2: Solvents for Hydrochloride Salt Formation

| Solvent | Properties | Typical Application |

|---|---|---|

| Isopropanol (IPA) | Good solvent for the free amine, poor solvent for the salt. | Often used to dissolve the amine before adding HCl. |

| Diethyl Ether | Very poor solvent for the salt, often used as an anti-solvent. | Added to a solution of the amine salt to induce precipitation. |

| Ethanol | Similar properties to IPA. | Alternative to IPA for dissolving the amine. |

| Dioxane | Common solvent for commercially available anhydrous HCl solutions. | Direct addition of HCl solution to the amine. |

Process Intensification and Green Chemistry Principles in the Synthesis of Oxolane Amines

Investigation of Solvent Effects and Reaction Medium Selection

The choice of solvent is a critical factor in the synthesis of oxolane amines, profoundly influencing reaction rates, selectivity, and environmental impact. Traditional solvents may be effective but often pose environmental or safety risks. Green chemistry encourages the use of alternative, more sustainable solvents. unibe.ch For instance, 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived solvent, presents a greener alternative to its petroleum-based analog, Tetrahydrofuran (THF). unibe.chwikipedia.org Its properties, such as higher boiling point and limited miscibility with water, can facilitate easier product separation and solvent recycling. The selection of an optimal reaction medium involves balancing solubility of reactants and catalysts, reaction performance, and the environmental profile of the solvent. nih.govnih.gov

Below is a comparative table of solvents relevant to heterocyclic amine synthesis.

| Solvent | Boiling Point (°C) | Source | Key Considerations |

| Dichloromethane (DCM) | 39.6 | Traditional | Effective but a suspected carcinogen and environmentally persistent. |

| Toluene (B28343) | 110.6 | Traditional | Good for a range of temperatures but is a volatile organic compound (VOC) with health concerns. |

| Tetrahydrofuran (THF) | 66 | Traditional | Versatile aprotic solvent, but can form explosive peroxides. wikipedia.org |

| Acetonitrile | 81.6 | Alternative | Provides a good balance of conversion and selectivity in some oxidative coupling reactions. scielo.br |

| 2-Methyltetrahydrofuran (2-MeTHF) | 78-80 | Green | Bio-based alternative to THF with better separation from water and lower peroxide formation risk. unibe.ch |

| Cyclopentyl methyl ether (CPME) | 106 | Green | High boiling point, low peroxide formation, and hydrophobicity make it a favorable green solvent. nih.gov |

Development and Application of Catalytic Systems for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and milder conditions, thereby reducing waste and energy consumption. numberanalytics.comrsc.org For the synthesis of oxolane amines, which can be achieved through methods like reductive amination of corresponding ketones or ring-opening of precursors, the choice of catalyst is paramount. scispace.commdpi.com

Research into the synthesis of related THF-derived amines has shown that noble metal catalysts are highly effective. scispace.com For example, a study on the reductive amination of a furan-derived ketone to a THF-derived amine screened various supported metal catalysts, demonstrating that catalyst selection significantly impacts product distribution and yield. scispace.com Palladium supported on alumina (B75360) (Pd/Al2O3) was identified as a highly active and chemoselective catalyst for this transformation. scispace.com Other catalytic systems, such as those employing Lewis acids like Indium(III) triflate (In(OTf)3) for the cyclization of amido-oxetanes to form related oxazolines, or tertiary amine catalysis for enamine synthesis, also highlight the diverse catalytic strategies available for constructing such heterocyclic systems. nih.govnih.govresearchgate.net

The following table, adapted from studies on related amine syntheses, illustrates the impact of different catalytic systems on product formation.

| Catalyst | Support | Product Yield / Selectivity | Reference |

| Pd | Al2O3 | High selectivity towards the desired THF-derived amine. | scispace.com |

| Ru | Al2O3 | Resulted in a complex mixture of products. | scispace.com |

| Pt | Al2O3 | Resulted in a complex mixture of products. | scispace.com |

| Rh | Al2O3 | Resulted in a complex mixture of products. | scispace.com |

| In(OTf)3 | N/A | 86% yield in CH2Cl2 for oxazoline (B21484) synthesis from oxetane. | nih.gov |

| Et3N | N/A | 86% yield in toluene for enamine synthesis. | nih.govresearchgate.net |

Optimization of Reaction Parameters through Kinetic and Thermodynamic Studies

To maximize the efficiency and yield of the synthesis of 2-Methyloxolan-3-amine hydrochloride, a thorough optimization of reaction parameters is essential. This is achieved through detailed kinetic and thermodynamic studies that examine the effects of temperature, pressure, reactant concentrations, and residence time on the reaction outcome. scielo.brnih.gov

For instance, in the catalytic reductive amination to produce THF-derived amines, temperature and hydrogen pressure were found to be critical variables. scispace.com Elevating the temperature could increase the reaction rate but might also lead to undesired side reactions or catalyst degradation. Similarly, adjusting hydrogen pressure can influence the hydrogenation steps crucial for forming the final amine product. scispace.com Automated optimization platforms, which can systematically vary multiple parameters and analyze results in real-time, are increasingly used to efficiently map the reaction design space and identify optimal conditions. nih.gov

The table below demonstrates the effect of varying reaction parameters on the synthesis of a related THF-derived amine.

| Parameter | Value | Effect on Reaction | Reference |

| Temperature | 80 °C | Lower conversion to the desired amine. | scispace.com |

| 120 °C | Optimal temperature for maximizing the yield of the target amine. | scispace.com | |

| 140 °C | Increased formation of over-reduced byproducts. | scispace.com | |

| H2 Pressure | 10 bar | Lower conversion rate. | scispace.com |

| 20 bar | Sufficient for high conversion to the desired product. | scispace.com | |

| 40 bar | No significant improvement in yield over 20 bar. | scispace.com |

Strategies for Atom Economy and Waste Minimization in Production

A central goal of green chemistry is to design synthetic routes that maximize the incorporation of reactant atoms into the final product, a concept known as atom economy. researchgate.netwjpps.com High atom economy is indicative of an efficient process that generates minimal waste. numberanalytics.comwjpps.com Strategies to improve atom economy include favoring addition reactions over substitution or elimination reactions and using catalytic reagents instead of stoichiometric ones. numberanalytics.comjchr.org

Beyond atom economy, other metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more holistic view of the process's sustainability by accounting for solvents, reagents, and process work-up materials. rsc.orgresearchgate.net Waste minimization is achieved by implementing these principles, selecting renewable feedstocks, and designing processes where byproducts can be recycled or are environmentally benign. jchr.orgrsc.org For the synthesis of oxolane amines, this involves choosing pathways like catalytic reductive amination, which can be highly atom-economical. scispace.commdpi.com

| Green Chemistry Metric | Formula | Ideal Value | Significance in Synthesis |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | Measures the efficiency of atom incorporation from reactants to the desired product. acs.org |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Σ Mass of reactants) x 100% | 100% | Considers reaction yield and stoichiometry. researchgate.net |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 | Accounts for all materials used (reactants, solvents, reagents, process aids) relative to the product mass. researchgate.net |

Large-Scale and Industrial Research Perspectives on 2-Methyloxolan-3-amine Hydrochloride Synthesis

Translating a synthetic route for 2-Methyloxolan-3-amine hydrochloride from the laboratory to an industrial scale presents a distinct set of challenges and research objectives. researchgate.net The primary goals are to ensure the process is safe, cost-effective, robust, and environmentally sustainable at scale. researchgate.net A key consideration is the transition from batch processing, common in labs, to continuous flow manufacturing. Continuous processes often offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and greater consistency in product quality. researchgate.netunibe.ch

Chemical Reactivity, Transformation Studies, and Mechanistic Investigations

Acid-Base Equilibria and Protonation Dynamics of the Amine Moiety

The amine moiety in 2-Methyloxolan-3-amine (B2991159) is a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom. In its hydrochloride salt form, the amine exists as an ammonium (B1175870) cation. The acid-base equilibrium in an aqueous solution can be represented as follows:

C₅H₁₁NO·HCl ⇌ C₅H₁₁NOH⁺ + Cl⁻

The protonation dynamics are crucial in determining the nucleophilic character of the amine. In acidic to neutral conditions, the amine will exist predominantly in its protonated, non-nucleophilic ammonium form. To engage in nucleophilic reactions, the free amine must be liberated, typically by the addition of a base to deprotonate the ammonium ion. The choice of base and reaction conditions must be carefully considered to favor the free amine concentration required for subsequent reactions.

Nucleophilic Reactivity of the Amine Functional Group

The deprotonated form of 2-Methyloxolan-3-amine is a potent nucleophile, with the nitrogen lone pair readily participating in reactions with various electrophiles.

Secondary amines, such as 2-Methyloxolan-3-amine, readily undergo N-alkylation with alkyl halides through a nucleophilic substitution mechanism, typically SN2. The reaction introduces a third alkyl group to the nitrogen, forming a tertiary amine.

R₂NH + R'-X → R₂NR' + HX

However, a significant challenge in the alkylation of secondary amines is the potential for overalkylation. The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt. This process is known as quaternization.

R₂NR' + R'-X → R₂N(R')₂⁺X⁻

To achieve selective mono-alkylation, reaction conditions must be carefully controlled, such as using a specific stoichiometry of reactants or employing alternative alkylating agents. The formation of quaternary ammonium salts is often favored when an excess of the alkylating agent is used. These salts are ionic compounds with potential applications as phase-transfer catalysts or in the formation of ionic liquids.

| Reactant Type | Product Type | Key Considerations |

| Alkyl Halide (R'-X) | Tertiary Amine | Control of stoichiometry to prevent overalkylation. |

| Excess Alkyl Halide | Quaternary Ammonium Salt | Favored with excess alkylating agent; product is an ionic salt. |

2-Methyloxolan-3-amine can react with acylating agents such as acyl chlorides, anhydrides, and esters to form amides. This acylation reaction is a common method for the synthesis of more complex derivatives. The reaction with an acyl chloride, for example, is typically rapid and exothermic, often requiring a base to neutralize the HCl byproduct.

R₂NH + R'COCl → R₂NCOR' + HCl

Amidation can also be achieved directly from carboxylic acids, although this typically requires activating agents or high temperatures to drive off water. These amidation reactions are fundamental in the synthesis of a wide array of compounds with diverse biological and chemical properties. The resulting amides are generally less basic and less nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Primary and secondary amines react with carbonyl compounds like aldehydes and ketones. While primary amines form imines, secondary amines such as 2-Methyloxolan-3-amine react to form enamines if there is an abstractable proton on an adjacent carbon. The initial step involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. For a secondary amine, this intermediate cannot eliminate water to form a stable imine in the same way a primary amine can. Instead, if there is a proton on an alpha-carbon to the original carbonyl, an acid-catalyzed dehydration can lead to the formation of an enamine.

However, in the specific case of 2-Methyloxolan-3-amine, the reaction with an aldehyde or ketone would initially form an unstable iminium ion after the loss of water from the carbinolamine. This iminium ion is a key intermediate in various synthetic transformations.

| Carbonyl Reactant | Intermediate/Product | Reaction Type |

| Aldehyde (R'CHO) | Iminium Ion | Nucleophilic Addition-Elimination |

| Ketone (R'COR'') | Iminium Ion | Nucleophilic Addition-Elimination |

Ring-Opening and Rearrangement Pathways of the 2-Methyloxolane System

The 2-methyloxolane (also known as 2-methyltetrahydrofuran) ring is a saturated five-membered ether. Generally, tetrahydrofuran (B95107) and its simple alkyl derivatives are relatively stable and are often used as solvents in a variety of chemical reactions due to their inertness. wikipedia.orgnih.gov The ring strain in a five-membered ring is significantly less than in three- or four-membered rings like epoxides or oxetanes, making ring-opening reactions less favorable. beilstein-journals.org

However, under forcing conditions, such as in the presence of strong Lewis acids or certain organometallic reagents, the tetrahydrofuran ring can undergo cleavage. nih.govacs.org For 2-Methyloxolan-3-amine, the presence of the amine group and the methyl group can influence the regioselectivity of any potential ring-opening. Theoretical studies on the ring-opening of tetrahydrofuran by frustrated Lewis pairs have indicated that the activation barrier is sensitive to the nature of the Lewis acid and base. nih.govacs.org While specific studies on the ring-opening of 2-Methyloxolan-3-amine are not prevalent, it is reasonable to assume that the ring would remain intact under most standard synthetic conditions.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Methyloxolan-3-amine (B2991159) hydrochloride in solution. The molecule's constitution, configuration, and conformation can be elucidated through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.

The ¹H NMR spectrum is expected to be complex due to the presence of multiple chiral centers, leading to diastereotopic protons within the oxolane ring. The proton signals can be predicted based on the chemical environment. For instance, the methyl protons (C1-H) would appear as a doublet in the upfield region, coupled to the adjacent methine proton. The methine proton at the C2 position, being attached to a carbon bearing both a methyl group and an oxygen atom, would resonate at a characteristic downfield shift. The protons on the C3, C4, and C5 positions of the oxolane ring would exhibit complex splitting patterns due to geminal and vicinal coupling. The ammonium (B1175870) protons (-NH₂⁺) may appear as a broad singlet, with its chemical shift being solvent and concentration-dependent.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon of the methyl group would appear at the highest field. The C2 and C5 carbons, being directly attached to the ring oxygen, would be shifted downfield. The C3 carbon, bonded to the amine group, and the C4 carbon would have distinct chemical shifts.

To resolve ambiguities in signal assignment, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its attached carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the 2-Methyloxolan-3-amine Cation

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C1-CH₃ | ~1.2 | ~15-20 | Doublet in ¹H spectrum |

| C2-H | ~3.8 - 4.2 | ~75-80 | Methine proton adjacent to oxygen |

| C3-H | ~3.3 - 3.7 | ~55-60 | Methine proton adjacent to amine |

| C4-H₂ | ~1.8 - 2.2 | ~30-35 | Diastereotopic protons with complex splitting |

| C5-H₂ | ~3.6 - 4.0 | ~70-75 | Diastereotopic protons adjacent to oxygen |

| N-H₂⁺ | Variable (e.g., 7.5-8.5) | - | Broad singlet, solvent dependent |

Note: These are estimated values based on typical shifts for similar functional groups and structures like 2-methyltetrahydrofuran. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For 2-Methyloxolan-3-amine hydrochloride, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to analyze the intact cation. The free base form (2-Methyloxolan-3-amine, C₅H₁₁NO) has a monoisotopic mass of approximately 101.084 Da. In positive ion mode ESI-MS, the most prominent ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 102.091. uni.lu

Tandem mass spectrometry (MS/MS) experiments are conducted to study the fragmentation pathways. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion would likely induce characteristic fragmentation patterns for aliphatic amines and cyclic ethers. Key expected fragmentation mechanisms include:

Alpha-cleavage: A common pathway for amines involving the cleavage of the C-C bond adjacent to the nitrogen atom. For this molecule, this could involve cleavage between C2-C3 or C3-C4.

Ring-opening: Cleavage of the C-O or C-C bonds within the oxolane ring, followed by subsequent losses of small neutral molecules like water (H₂O) or ethene (C₂H₄).

Loss of Ammonia (B1221849): Elimination of NH₃ from the protonated molecule.

Table 2: Predicted m/z Values for Potential Adducts and Fragments of 2-Methyloxolan-3-amine

| Ion Species | Predicted m/z | Description |

| [M+H]⁺ | 102.09134 | Protonated molecular ion of the free base |

| [M+Na]⁺ | 124.07328 | Sodium adduct of the free base |

| [M+H-H₂O]⁺ | 84.08132 | Fragment from loss of water |

| [M+H-NH₃]⁺ | 85.06497 | Fragment from loss of ammonia |

Data sourced from predicted values for C₅H₁₁NO. uni.lu

Comprehensive Analysis using Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in the molecule. The spectra are expected to show characteristic bands corresponding to the vibrations of the amine hydrochloride, the methyl group, and the oxolane ring.

Key expected vibrational modes include:

N-H Vibrations: The ammonium group (NH₂⁺) gives rise to strong, broad stretching bands in the IR spectrum, typically in the 2800-3200 cm⁻¹ region. N-H bending (scissoring) vibrations are expected around 1500-1600 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching from the methyl and methylene (B1212753) groups will appear in the 2850-3000 cm⁻¹ range. C-H bending vibrations are expected in the 1350-1470 cm⁻¹ region.

C-O-C Vibrations: The characteristic asymmetric and symmetric stretching of the ether linkage in the oxolane ring will produce strong bands, typically around 1050-1150 cm⁻¹. nih.gov

C-N Vibrations: The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range. nih.gov

Raman spectroscopy would complement the IR data. While N-H and O-H stretches are often weak in Raman, the C-C and C-H vibrations of the aliphatic backbone typically show strong signals, providing a more detailed fingerprint of the carbon skeleton.

Table 3: Expected Characteristic Vibrational Frequencies for 2-Methyloxolan-3-amine hydrochloride

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

| N-H⁺ Stretch | 2800 - 3200 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H⁺ Bend | 1500 - 1600 | Medium-Strong |

| C-H Bend | 1350 - 1470 | Medium |

| C-O-C Stretch | 1050 - 1150 | Strong |

| C-N Stretch | 1000 - 1250 | Medium-Variable |

Note: These are general ranges for the specified functional groups.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of 2-Methyloxolan-3-amine hydrochloride can be grown, SCXRD would provide precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. mdpi.com

This analysis would unambiguously establish the relative stereochemistry of the methyl group at C2 and the amine group at C3. Furthermore, it would reveal the preferred conformation of the five-membered oxolane ring, which typically adopts a non-planar conformation such as an "envelope" or "twist" form to minimize steric strain. The crystal structure would also detail the intermolecular interactions, particularly the hydrogen bonding network involving the ammonium group, the chloride counter-ion, and potentially the ether oxygen of adjacent molecules, which dictates the crystal packing arrangement. nih.govresearchgate.net

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for assessing the purity of 2-Methyloxolan-3-amine hydrochloride and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of this polar, non-volatile salt.

Method: Reversed-phase HPLC using a C18 column is a common approach. Due to the polarity of the amine, an acidic mobile phase (e.g., water/acetonitrile with formic acid or trifluoroacetic acid) is typically used to ensure good peak shape by keeping the amine protonated.

Detection: UV detection may be limited as the molecule lacks a strong chromophore. Therefore, detectors like Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Mass Spectrometry (LC-MS) are more suitable for quantification. researchgate.net Pre-column derivatization with a UV-active or fluorescent tag can also be employed to enhance sensitivity. scribd.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it presents challenges for polar amine salts. labrulez.com

Method: Direct analysis of the hydrochloride salt is difficult due to its low volatility. Analysis is typically performed on the free base form. Even so, primary amines can exhibit poor peak shape (tailing) on standard GC columns. vt.edu

Derivatization: To improve chromatographic performance, the amine can be derivatized to a less polar, more volatile derivative (e.g., an amide or a silyl (B83357) derivative) prior to injection. iu.edu This approach generally yields sharp, symmetrical peaks and allows for robust purity analysis and impurity identification via the mass spectrometer.

Utilization of Specialized Spectroscopic Probes for Dynamic Studies

Beyond static structural determination, specialized spectroscopic techniques can probe the dynamic behavior of 2-Methyloxolan-3-amine hydrochloride. The conformational flexibility of the five-membered oxolane ring is a key area for such studies.

Variable-Temperature (VT) NMR spectroscopy can be used to study the conformational dynamics of the oxolane ring. Five-membered rings undergo a rapid process of pseudorotation, where the molecule fluctuates between various envelope and twist conformations. At low temperatures, this process can be slowed on the NMR timescale, potentially allowing for the observation of distinct signals for different conformers. Analysis of the spectra at different temperatures can provide thermodynamic parameters for the conformational equilibrium. wikipedia.org

Computational and Theoretical Chemistry of 2 Methyloxolan 3 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-methyloxolan-3-amine (B2991159) hydrochloride, methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed.

Electronic Structure: These calculations would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Geometry: Geometry optimization would be performed to find the lowest energy arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. For the 2-methyloxolan-3-amine cation, this would define the puckering of the oxolane ring and the orientation of the methyl and amine substituents.

Conformational Analysis: The oxolane ring is not planar and can exist in various conformations (e.g., envelope, twist). A conformational search would be conducted to identify the different stable conformers and their relative energies. This analysis is critical as the biological or chemical activity of a molecule can be highly dependent on its preferred three-dimensional shape. The presence of the methyl and protonated amine groups would significantly influence the conformational landscape.

| Parameter | Illustrative Calculated Value | Method/Basis Set |

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |

| C2-O Bond Length | 1.43 Å | DFT/B3LYP/6-31G |

| C3-N Bond Length | 1.50 Å | DFT/B3LYP/6-31G |

| C2-C3-N Angle | 110.5° | DFT/B3LYP/6-31G* |

| Note: The values in this table are hypothetical and for illustrative purposes only, representing typical data that would be generated from such calculations. |

Theoretical Prediction of Spectroscopic Parameters and Validation against Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be used to interpret or validate experimental spectra.

Vibrational Spectroscopy: Frequency calculations using DFT would yield the theoretical infrared (IR) and Raman spectra. The calculated vibrational modes would be assigned to specific molecular motions, such as N-H stretches of the ammonium (B1175870) group, C-O-C stretches of the ether linkage, and various bending and rocking modes of the ring and its substituents. These theoretical spectra are invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). The calculations would predict the chemical shift for each unique proton and carbon atom in the molecule, providing a theoretical spectrum that can be directly compared with experimental data to aid in structural elucidation.

Detailed Investigation of Reaction Mechanisms and Transition States using Density Functional Theory (DFT)

DFT is a workhorse for elucidating the mechanisms of chemical reactions. For 2-methyloxolan-3-amine hydrochloride, one could investigate potential synthetic routes or degradation pathways. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. For instance, the mechanism of a nucleophilic substitution reaction involving the amine group could be mapped out, identifying the key intermediates and transition states.

Molecular Dynamics Simulations for Understanding Solution Behavior and Intermolecular Interactions

While quantum mechanics describes the molecule in isolation or with a simplified solvent model, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in an aqueous solution.

MD simulations would model the interactions of the 2-methyloxolan-3-amine cation and the chloride anion with a large number of explicit water molecules over a period of time (nanoseconds to microseconds). This would provide insights into:

Solvation Structure: How water molecules arrange themselves around the cation and anion. The simulation would reveal the hydration shell and the nature of hydrogen bonding between the ammonium group and water, as well as interactions with the ether oxygen.

Ion Pairing: The tendency of the 2-methyloxolan-3-amine cation and the chloride anion to associate in solution versus existing as solvent-separated ions.

Dynamics: The translational and rotational motion of the ions and surrounding water molecules.

Prediction of Thermodynamic Properties, such as Dissociation Constants (pKa) and Solvation Energies

Computational methods can predict key thermodynamic properties that govern a molecule's behavior in solution.

Dissociation Constant (pKa): The pKa of the protonated amine is a critical parameter. It can be calculated using thermodynamic cycles (e.g., the direct method or the proton exchange method) combined with quantum chemical calculations of the energies of the protonated and deprotonated species in both the gas phase and solution. Solvation energies are typically calculated using continuum solvent models (like SMD or PCM) or through free energy calculations from MD simulations.

Solvation Energy: This is the free energy change associated with transferring the molecule from the gas phase into a solvent. It is a measure of how well the solvent stabilizes the solute. Accurate calculation of solvation energies is crucial for predicting solubility and pKa.

| Property | Illustrative Predicted Value | Computational Method |

| pKa | 9.5 | DFT with SMD solvent model |

| Aqueous Solvation Energy | -75 kcal/mol | Free Energy Perturbation (MD) |

| Note: The values in this table are hypothetical and for illustrative purposes only, representing typical data that would be generated from such calculations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Chemical Behavior (excluding clinical endpoints)

QSAR is a statistical approach that correlates variations in the chemical structure of a series of compounds with changes in a specific property (e.g., chemical reactivity, toxicity, or physical properties). If a set of similar oxolane amines with known properties were available, a QSAR model could be developed.

For 2-methyloxolan-3-amine hydrochloride, various molecular descriptors would be calculated, including:

Topological descriptors: Based on the 2D structure (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: From quantum chemical calculations (e.g., HOMO/LUMO energies, partial atomic charges).

A mathematical model would then be built to relate these descriptors to a property of interest, such as its performance as a reagent in a particular reaction. This model could then be used to predict the behavior of new, unsynthesized analogs, guiding the rational design of molecules with desired chemical characteristics.

Applications of 2 Methyloxolan 3 Amine Hydrochloride in Advanced Chemical Research

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

In the realm of organic chemistry, the utility of a molecule is often defined by its ability to serve as a starting point for the construction of more complex structures. 2-Methyloxolan-3-amine (B2991159) hydrochloride excels in this role due to its bifunctional nature—possessing both a heterocyclic framework and a primary amine. The amine group acts as a versatile chemical handle, enabling a wide array of transformations, while the oxolane ring provides a defined stereochemical and conformational scaffold. Amine hydrochlorides are frequently used as precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. samaterials.com

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, as these structures are present in a vast number of biologically active molecules and functional materials. The amine functionality in 2-Methyloxolan-3-amine hydrochloride serves as a potent nucleophile, enabling its participation in cyclization and condensation reactions to form new, more complex ring systems.

Researchers have demonstrated that amino groups are fundamental for building diverse heterocyclic systems, such as quinazolinones, by acting as key precursors in cyclization reactions. nih.govnih.gov The general strategy involves the reaction of the amine with other functional groups to forge new carbon-nitrogen bonds, ultimately leading to the closure of a new ring. This principle allows the oxolane moiety of 2-Methyloxolan-3-amine hydrochloride to be fused with other rings, creating unique polycyclic architectures with potential applications in drug discovery and materials science.

Table 1: Examples of Heterocyclic Systems Synthesized from Amine Precursors

| Precursor Type | Reaction | Resulting Heterocycle | Application Area |

|---|---|---|---|

| Aminoquinazolinones | Condensation with aldehydes | Triazepinoquinazolinones | Medicinal Chemistry nih.gov |

| Heterocycle-substituted 1,3-diketones | Three-component benzannulation with amines | meta-Hetarylanilines | Medicinal & Materials Chemistry beilstein-journals.org |

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities. enamine.netnih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer.

2-Methyloxolan-3-amine hydrochloride, being a chiral amine, is an ideal candidate for development into a chiral auxiliary or a ligand for asymmetric metal catalysis. The development of new drugs increasingly requires the use of such chiral building blocks. enamine.net Research has shown the utility of unique chiral amines in accessing structurally complex building blocks for drug design that are otherwise difficult to obtain. nih.gov The amine can be used to form a temporary covalent bond with a prochiral substrate, and the inherent stereochemistry of the oxolane ring then guides subsequent reactions to occur on a specific face of the molecule, inducing asymmetry. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

A molecular scaffold is a core structure upon which further functional groups can be built. The rigid, chiral structure of the 2-methyloxolane ring system makes it an excellent scaffold for designing molecules with specific three-dimensional orientations. The amine group provides a convenient attachment point for adding complexity and functionality.

This scaffold approach is widely used in drug discovery to create libraries of related compounds for screening. Furthermore, amine hydrochlorides are utilized as intermediates in the synthesis of a variety of functional materials. chemicalbook.com For instance, the incorporation of specific organic amines is crucial in the preparation of perovskite solar cells, highlighting the role of such molecules in advanced materials. chemicalbook.com The defined structure of 2-Methyloxolan-3-amine hydrochloride could be leveraged to create ordered materials or polymers with unique properties.

Contributions to Polymer Chemistry and Materials Science

The amine group in 2-Methyloxolan-3-amine hydrochloride provides a reactive site for polymerization. Heterocyclic polymers based on amine-containing monomers have been synthesized via chemical oxidative polymerization. researchgate.net These processes can lead to the formation of electroactive and thermally stable polymers. The incorporation of the chiral oxolane unit into a polymer backbone could impart unique chiroptical properties or influence the polymer's secondary structure.

Furthermore, tertiary amine methacrylates, which can be derived from primary amines, are frequently used to synthesize stimuli-responsive and biocompatible materials. rsc.org This suggests that 2-Methyloxolan-3-amine hydrochloride could serve as a precursor to specialized monomers for creating "smart" polymers that respond to environmental changes like pH or temperature.

Table 2: Potential Applications in Materials Science

| Material Type | Role of Amine Moiety | Potential Property |

|---|---|---|

| Electroactive Polymers | Monomer unit in oxidative polymerization researchgate.net | Electrical conductivity, thermal stability |

| Stimuli-Responsive Hydrogels | Precursor to amine-functional monomers rsc.org | pH- or temperature-responsive swelling |

| Chiral Stationary Phases | Covalent attachment to a solid support | Enantioselective separation in chromatography |

Exploration in Catalysis Research and Novel Catalyst Development

Amines are central to the field of catalysis, serving both as organocatalysts themselves and as ligands for transition metal catalysts. The chiral nature of 2-Methyloxolan-3-amine hydrochloride makes it a particularly attractive candidate for the development of new asymmetric catalysts.

Amine-based ligands are known to form highly effective catalyst systems with metals like copper for a variety of organic transformations, including radical reactions. researchgate.net By coordinating to a metal center, a chiral amine ligand like 2-Methyloxolan-3-amine can create a chiral environment that forces reactions to proceed with high enantioselectivity. incatt.nl Additionally, amines can be immobilized on solid supports, such as mesoporous silica, to create heterogeneous catalysts that are easily separable and recyclable, contributing to greener chemical processes. rsc.org

Utilization in the Development of Advanced Analytical Reagents and Probes

In analytical chemistry, chiral molecules are essential for the separation and analysis of enantiomers. 2-Methyloxolan-3-amine hydrochloride can be developed into a chiral derivatizing agent. By reacting the amine with a racemic mixture of chiral acids, for example, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated and quantified using standard techniques like HPLC or NMR spectroscopy.

Furthermore, molecules containing amine groups have been investigated for their ability to interact with and probe biological systems. For instance, certain amine hydrochlorides have been shown to antagonize the effects of botulinum toxins, suggesting they can be used to study ligand binding and internalization processes at nerve endings. chemicalbook.com This points to the potential for developing derivatives of 2-Methyloxolan-3-amine hydrochloride as chemical probes to investigate biological pathways or as reagents in diagnostic assays.

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings and specific data on the degradation mechanisms of 2-Methyloxolan-3-amine hydrochloride in industrial chemical processes are not available in published resources. Studies focusing on the thermal, oxidative, or other forms of degradation for this specific compound, including degradation pathways, kinetics, and byproducts under industrial conditions, have not been publicly documented.

Therefore, it is not possible to provide the specific content, including data tables and detailed research findings, for the requested section: "6.5. Studies on Degradation Mechanisms in Industrial Chemical Processes."

General information on the degradation of similar chemical structures, such as other cyclic amines or tetrahydrofuran (B95107) derivatives, exists but would not accurately represent the specific behavior of 2-Methyloxolan-3-amine hydrochloride as strictly required by the prompt. To maintain scientific accuracy and adhere to the focused scope of the request, no further content can be generated.

Future Directions and Emerging Research Avenues for 2 Methyloxolan 3 Amine Hydrochloride

Innovations in Sustainable and Flow Chemistry Synthesis Technologies

The synthesis of 2-Methyloxolan-3-amine (B2991159) hydrochloride is poised for significant advancements through the adoption of sustainable and flow chemistry techniques. Traditional batch synthesis methods often present challenges related to reaction efficiency, scalability, and safety. mdpi.com Flow chemistry offers a compelling alternative by providing enhanced control over reaction parameters, improved safety profiles, and streamlined scalability. mdpi.commdpi.com The modular nature of flow chemistry systems, which allows for the integration of multiple reaction and purification steps, is particularly advantageous for multi-step syntheses. uc.pt

Exploration of Novel Reactivity Patterns and Unconventional Transformation Pathways

Beyond its established synthetic utility, 2-Methyloxolan-3-amine hydrochloride and its free base form represent a scaffold for exploring novel reactivity patterns. The strategic placement of the amine and methyl groups on the oxolane ring offers opportunities for unique chemical transformations. Future research is anticipated to explore unconventional reaction pathways that leverage the inherent stereochemistry and electronic properties of the molecule.

For instance, the amine functionality can serve as a directing group for C-H activation reactions at other positions on the tetrahydrofuran (B95107) ring, enabling the synthesis of more complex and highly functionalized derivatives. benthamscience.com Additionally, the oxolane ring itself can be subject to ring-opening or ring-expansion reactions under specific catalytic conditions, leading to the formation of novel acyclic or larger heterocyclic structures. The exploration of such transformations could be facilitated by computational modeling to predict reaction feasibility and guide experimental design. nih.gov These investigations will not only expand the chemical space accessible from this starting material but also potentially uncover new classes of compounds with interesting biological or material properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Process Optimization

Furthermore, ML algorithms can be instrumental in optimizing the synthesis of 2-Methyloxolan-3-amine hydrochloride itself. By analyzing large datasets of reaction parameters and outcomes, ML models can predict the optimal conditions to maximize yield and minimize impurities. nih.gov This data-driven approach can significantly accelerate process development and reduce the number of experiments required. nih.gov The combination of AI in compound design and ML in process optimization creates a powerful synergy for the rapid and efficient discovery and development of next-generation molecules based on the 2-Methyloxolan-3-amine hydrochloride framework. mit.edunih.gov

Expansion into Supramolecular Chemistry and Self-Assembly Applications

The unique structural features of 2-Methyloxolan-3-amine hydrochloride, including its hydrogen bonding capabilities and potential for functionalization, make it an interesting building block for supramolecular chemistry and self-assembly. The amine group can participate in hydrogen bonding interactions, which are fundamental to the formation of ordered supramolecular structures. mdpi.com

Future research could explore the synthesis of derivatives of 2-Methyloxolan-3-amine where additional recognition motifs are incorporated. These functionalized molecules could then self-assemble into well-defined architectures such as micelles, vesicles, or gels. The properties of these self-assembled materials would be dictated by the nature of the functional groups and the non-covalent interactions driving the assembly process. Potential applications for such materials could be found in areas like drug delivery, sensing, and catalysis. The controlled self-assembly of these tailored building blocks could lead to the creation of novel functional materials with responsive and adaptive properties. mdpi.com

Development of Advanced Stereochemical Control Strategies for Next-Generation Derivatives

The stereochemistry of 2-Methyloxolan-3-amine hydrochloride is a critical determinant of its biological activity and physical properties. The development of advanced strategies for controlling the stereochemistry of new derivatives is a key area for future research. This includes the synthesis of enantiomerically pure starting materials and the development of highly stereoselective reactions for their further functionalization.

Organocatalysis and transition-metal catalysis are powerful tools for achieving high levels of stereocontrol in organic synthesis. benthamscience.comnih.gov Future work will likely focus on the application of these methods to introduce new stereocenters onto the oxolane ring with high diastereoselectivity and enantioselectivity. For example, asymmetric reactions targeting the carbon atoms adjacent to the ring oxygen could lead to a diverse range of stereochemically complex molecules. rsc.org The development of such methods will be crucial for systematically studying the structure-activity relationships of different stereoisomers and for identifying the optimal configuration for specific applications. researchgate.net

Advanced In-Situ Monitoring Techniques for Reaction Analysis

To achieve precise control over the synthesis of 2-Methyloxolan-3-amine hydrochloride and its derivatives, advanced in-situ monitoring techniques will play an increasingly important role. Process Analytical Technology (PAT) tools, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can provide real-time information on reaction kinetics, intermediates, and product formation.

The application of these techniques to the synthesis of 2-Methyloxolan-3-amine hydrochloride would enable a deeper understanding of the reaction mechanism and allow for dynamic optimization of process parameters. For instance, in a flow chemistry setup, in-line spectroscopic monitoring can be used to ensure consistent product quality and to detect any process deviations in real-time. This level of process understanding and control is essential for the development of robust and reproducible manufacturing processes, particularly in the pharmaceutical industry. Future research will likely focus on the integration of multiple PAT tools and the development of sophisticated data analysis methods to extract maximum information from the in-situ measurements.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyloxolan-3-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization or functionalization of oxolane precursors. For example, oxolane derivatives can be modified via nucleophilic substitution or reductive amination. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield. Acidic conditions (HCl) are often used to stabilize the amine as a hydrochloride salt, enhancing crystallinity and purity . Key steps include:

- Step 1 : Preparation of oxolane intermediates with methyl and amine groups.

- Step 2 : Salt formation using hydrochloric acid.

- Step 3 : Purification via recrystallization or column chromatography.

Q. What techniques are recommended for structural characterization of 2-Methyloxolan-3-amine hydrochloride?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm methyl group position ( ppm for CH) and amine proton environment ( ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~3200–3400 cm (N-H stretch) and ~1100 cm (C-O-C in oxolane) .

- X-ray Crystallography : To resolve stereochemistry and hydrogen-bonding patterns in the solid state.

Q. How does the hydrochloride salt form affect solubility and stability during storage?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility compared to the free base due to ionic interactions. Solubility testing in water, DMSO, and ethanol is recommended under controlled pH (4–6) to avoid decomposition. Stability studies should monitor degradation at 25°C and 40°C (accelerated conditions) via HPLC, with attention to moisture-sensitive amine groups .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., receptor binding vs. enzyme inhibition) be resolved?

- Methodological Answer : Discrepancies often arise from assay specificity or impurity interference. Strategies include:

- Comparative Assays : Parallel testing using receptor-binding assays (e.g., radioligand displacement) and enzyme activity assays (e.g., fluorogenic substrates) under identical buffer conditions .

- Purity Validation : Ensure >95% purity via LC-MS and control for residual solvents or byproducts.

- Computational Modeling : Docking studies to predict binding modes with receptors (e.g., GPCRs) vs. catalytic sites of enzymes (e.g., kinases) .

Q. What strategies optimize synthesis yield and scalability for 2-Methyloxolan-3-amine hydrochloride?

- Methodological Answer :

- Catalyst Screening : Test palladium or nickel catalysts for reductive amination steps to reduce side reactions.

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction time from hours to minutes .

- Design of Experiments (DoE) : Multivariate analysis to optimize temperature, stoichiometry, and solvent ratios.

Q. How to design experiments probing interactions between 2-Methyloxolan-3-amine hydrochloride and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K) for enzyme interactions .

- Mutagenesis Studies : Identify critical residues in target proteins by alanine scanning.

Safety and Handling

Q. What precautions are critical when handling 2-Methyloxolan-3-amine hydrochloride in biological assays?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of HCl vapors.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.